A Technical Guide to 6-chloro-N,N,2-trimethylpyrimidin-4-amine (CAS 5621-01-2): A Key Intermediate in Modern Drug Discovery
A Technical Guide to 6-chloro-N,N,2-trimethylpyrimidin-4-amine (CAS 5621-01-2): A Key Intermediate in Modern Drug Discovery
Executive Summary
This guide provides an in-depth technical overview of 6-chloro-N,N,2-trimethylpyrimidin-4-amine, a substituted pyrimidine derivative identified by CAS number 5621-01-2. While not an active pharmaceutical ingredient (API) itself, this compound is a highly valuable synthetic intermediate, or building block, in the field of medicinal chemistry. Its strategic design, featuring a reactive chlorine atom at the C6 position and specific methyl substitutions, makes it a versatile scaffold for constructing complex molecules. This document details the compound's chemical properties, outlines a logical synthetic approach, explores its chemical reactivity, and discusses its critical role in the development of novel therapeutics, particularly in the realm of kinase inhibitors. Safety protocols for handling and storage are also provided for researchers and drug development professionals.
The Pyrimidine Scaffold: A Cornerstone of Medicinal Chemistry
The pyrimidine ring system is a fundamental heterocyclic motif that occupies a privileged position in chemistry and biology. As a core component of the nucleobases cytosine, thymine, and uracil, it is integral to the structure of DNA and RNA.[1] This inherent biological relevance has made pyrimidine derivatives a focal point of drug discovery for decades.[2][3] The versatility of the pyrimidine scaffold allows for diverse substitutions, leading to compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4] Many approved drugs, such as the cholesterol-lowering agent Rosuvastatin, incorporate a pyrimidine core, underscoring its importance in modern pharmaceuticals.[5][6] The subject of this guide, 6-chloro-N,N,2-trimethylpyrimidin-4-amine, represents a strategic iteration of this scaffold, designed for efficient chemical modification.
Compound Profile: 6-chloro-N,N,2-trimethylpyrimidin-4-amine
A precise understanding of a compound's fundamental properties is the starting point for its effective application in research and development.
Table 1: Chemical Identity
| Identifier | Value |
| IUPAC Name | 6-chloro-N,2-dimethylpyrimidin-4-amine[7] |
| CAS Number | 5621-01-2[7][8] |
| Molecular Formula | C₆H₈ClN₃[8] |
| Molecular Weight | 157.60 g/mol [8] |
| InChI Key | TVPZEVZEMNVSAS-UHFFFAOYSA-N[7] |
| Canonical SMILES | CC1=NC(=CC(=N1)Cl)NC[7] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | Solid | [9] |
| Melting Point | 70-72 °C | [10] |
| Purity | Typically ≥98% for research grades | N/A |
Synthesis and Mechanistic Considerations
While specific industrial-scale syntheses may be proprietary, a robust and logical laboratory-scale synthesis can be proposed based on established pyrimidine chemistry. The most common strategy involves the regioselective functionalization of a readily available dichloropyrimidine precursor. The key to this synthesis is controlling the reactivity of the two chlorine atoms at the C4 and C6 positions, which can be differentiated based on reaction conditions.
Proposed Synthetic Workflow
The synthesis hinges on a nucleophilic aromatic substitution (SNAr) reaction. The target molecule can be efficiently prepared from 4,6-dichloro-2-methylpyrimidine.
Experimental Protocol: Synthesis of 6-chloro-N,N,2-trimethylpyrimidin-4-amine
-
Reaction Setup: To a solution of 4,6-dichloro-2-methylpyrimidine (1.0 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or isopropanol, add a non-nucleophilic organic base like N,N-diisopropylethylamine (DIEA) (1.5 equivalents).
-
Nucleophilic Addition: Cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of dimethylamine (1.1 equivalents, typically as a solution in THF or ethanol) dropwise, maintaining the temperature below 10 °C. The use of controlled, low temperature is crucial to favor substitution at the more electronically activated C4 position over the C6 position.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
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Work-up and Isolation: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Proposed synthesis of the target compound via SNAr.
Physicochemical and Spectroscopic Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized intermediate. The following data are predicted based on the known structure of the molecule.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Signature |
| ¹H NMR | Singlet, ~6.5-6.8 ppm (1H, C5-H); Singlet, ~3.1-3.3 ppm (6H, N(CH₃)₂); Singlet, ~2.4-2.6 ppm (3H, C2-CH₃). |
| ¹³C NMR | Resonances at ~160-165 ppm (C2, C4, C6); Resonance at ~100-105 ppm (C5); Resonances for methyl carbons at ~38 ppm (N(CH₃)₂) and ~25 ppm (C2-CH₃). |
| HRMS (ESI+) | Calculated m/z for [C₆H₉ClN₃]⁺. The presence of a single chlorine atom will result in a characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio. |
Chemical Reactivity: The Gateway to Molecular Diversity
The primary utility of 6-chloro-N,N,2-trimethylpyrimidin-4-amine lies in the predictable reactivity of its C6-chloro substituent. This chlorine atom acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[11] This allows for the covalent attachment of a wide array of functional groups and molecular fragments, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Key transformations include:
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Amination: Reaction with primary or secondary amines introduces diverse amino functionalities. This is a cornerstone reaction in the synthesis of many kinase inhibitors.
-
Thiolation: Reaction with thiols provides access to thioether derivatives.
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Alkoxylation: Reaction with alcohols or phenols, often under basic conditions, yields ether-linked compounds.
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Cross-Coupling Reactions: The chloro-pyrimidine can also serve as an electrophile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the formation of new carbon-carbon or carbon-nitrogen bonds.
Caption: Reactivity of the C6-chloro group with various nucleophiles.
Applications in Drug Discovery and Development
6-chloro-N,N,2-trimethylpyrimidin-4-amine is a quintessential building block for constructing libraries of potential drug candidates. Its value is particularly evident in the development of kinase inhibitors, a major class of anticancer drugs. Many kinase inhibitors feature a heterocyclic core that binds to the ATP pocket of the enzyme, with side chains that project outwards to confer selectivity and potency.
A structurally related compound, 6-chloro-N-methylpyrimidin-4-amine, is a known intermediate in the synthesis of Infigratinib, a fibroblast growth factor receptor (FGFR) kinase inhibitor.[12] This provides a direct analogue for the utility of the title compound. The N,N,2-trimethylpyrimidin-4-amine core can serve as an effective "hinge-binding" motif, while the reactive C6-chloro position allows for the systematic introduction of different chemical groups to probe the solvent-exposed region of an enzyme's active site. This modular approach accelerates the discovery of lead compounds by allowing researchers to efficiently explore the chemical space around a validated core scaffold.
Safety, Handling, and Storage Protocol
As with any laboratory chemical, proper handling and storage procedures are mandatory to ensure personnel safety and maintain compound integrity.
Table 4: GHS Hazard Classification
| Hazard Code | Description | Class |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4)[8][13][14] |
| H319 | Causes serious eye irritation | Eye Irritation (Category 2A)[8][13][14] |
| H315 | Causes skin irritation | Skin Irritation (Category 2)[13][14] |
| H317 | May cause an allergic skin reaction | Skin Sensitization (Category 1)[13][14] |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3)[13][14] |
Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[15] Ensure an eyewash station and safety shower are readily accessible.[8]
-
PPE: Wear standard personal protective equipment, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.[8][15]
-
First Aid:
-
Eyes: In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[8]
-
Skin: Remove contaminated clothing and rinse skin thoroughly with water.[8]
-
Ingestion: Wash out mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support.[8]
-
Storage Conditions
-
Long-Term Storage: For optimal stability, store at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[8] Protect from moisture and light.[8]
-
Short-Term Storage: Shipping and short-term storage at ambient temperature (for periods of less than two weeks) are generally acceptable.[8]
Conclusion
6-chloro-N,N,2-trimethylpyrimidin-4-amine is a specialized chemical intermediate of significant value to the drug discovery and development community. Its utility is not derived from its own biological activity, but from its strategically designed structure. The combination of a stable, drug-like pyrimidine core and a highly reactive C6-chloro handle provides a powerful and versatile platform for the synthesis of diverse and complex molecular libraries. Its predictable reactivity in nucleophilic substitution and cross-coupling reactions enables medicinal chemists to efficiently conduct SAR studies, accelerating the journey from a chemical scaffold to a potential therapeutic agent.
References
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